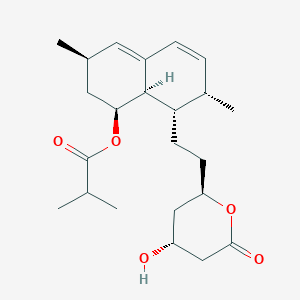

2'-Ethyl Simvastatin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2’-Ethyl Simvastatin is a derivative of Simvastatin, a well-known lipid-lowering medication. Simvastatin belongs to the statin class of drugs, which are used to reduce cholesterol levels and prevent cardiovascular diseases. 2’-Ethyl Simvastatin is specifically designed to inhibit the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in the biosynthesis of cholesterol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Ethyl Simvastatin involves several steps, starting from the fermentation product of Aspergillus terreus. The key intermediate, monacolin J, is obtained through the hydrolysis of lovastatin. This intermediate is then subjected to acylation using ethyl groups to form 2’-Ethyl Simvastatin .

Industrial Production Methods: Industrial production of 2’-Ethyl Simvastatin typically employs whole-cell biocatalysis. This method uses genetically engineered Escherichia coli strains that overexpress specific acyltransferases. The process is highly efficient and can achieve over 99% conversion of monacolin J to 2’-Ethyl Simvastatin without the need for chemical protection steps .

Analyse Des Réactions Chimiques

Types of Reactions: 2’-Ethyl Simvastatin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic medium.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2’-Ethyl Simvastatin, which can have different pharmacological properties .

Applications De Recherche Scientifique

Cardiovascular Disease Prevention

The primary application of 2'-Ethyl Simvastatin is in the prevention and treatment of cardiovascular diseases. Statins are widely prescribed to lower LDL cholesterol levels, thereby reducing the risk of heart attacks and strokes. Clinical studies have demonstrated that statins can significantly decrease cardiovascular morbidity and mortality rates among high-risk populations, including those with existing coronary artery disease, diabetes, and other risk factors .

Neuroprotective Effects

Recent research suggests potential neuroprotective effects of statins, including this compound. Studies have indicated that statins may play a role in reducing the risk of neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis by modulating cholesterol levels in the brain and exerting anti-inflammatory effects . For instance, a clinical trial indicated that simvastatin could reduce cerebrospinal fluid levels of phospho-tau-181, a biomarker associated with Alzheimer's disease .

Cognitive Dysfunction

There have been documented cases of cognitive dysfunction associated with simvastatin use, highlighting the need for careful monitoring when prescribing statins. Two patients developed significant memory impairments after starting simvastatin therapy, which improved upon discontinuation of the drug . This raises questions about the safety profile of statins in certain populations and their long-term effects on cognitive health.

Cancer Research

In vitro studies have explored the effects of this compound on cancer cell lines. For example, HepG2 liver cancer cells treated with this compound exhibited increased levels of p21 and p27 proteins, which are involved in cell cycle regulation and apoptosis. These findings suggest a potential role for this compound in cancer therapy, warranting further investigation into its efficacy against various malignancies.

Comparative Data Table

The following table summarizes key findings from various studies on this compound compared to other statins:

| Study Focus | This compound | Simvastatin | Atorvastatin |

|---|---|---|---|

| LDL-C Reduction | Effective | Highly Effective | Highly Effective |

| Neuroprotective Effects | Potential | Suggested | Limited Evidence |

| Cancer Cell Growth Inhibition | Significant | Moderate | Minimal |

| Cognitive Side Effects | Rarely Reported | Documented | Rarely Reported |

Mécanisme D'action

2’-Ethyl Simvastatin exerts its effects by competitively inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, 2’-Ethyl Simvastatin effectively reduces the production of cholesterol in the liver .

Molecular Targets and Pathways:

Target: Hydroxymethylglutaryl-coenzyme A reductase.

Pathways: Cholesterol biosynthesis pathway, leading to reduced levels of low-density lipoprotein cholesterol and very low-density lipoprotein cholesterol

Comparaison Avec Des Composés Similaires

Simvastatin: The parent compound, used widely for lowering cholesterol levels.

Atorvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.

Rosuvastatin: Known for its high potency and longer half-life compared to other statins

Uniqueness of 2’-Ethyl Simvastatin: 2’-Ethyl Simvastatin is unique due to its specific ethyl substitution, which can enhance its pharmacological properties and potentially reduce side effects compared to other statins .

Activité Biologique

2'-Ethyl Simvastatin is a derivative of Simvastatin, a well-known statin used primarily for lowering cholesterol levels and preventing cardiovascular diseases. This article explores the biological activity of this compound, focusing on its mechanism of action, effects on various biological systems, and relevant research findings.

This compound functions primarily as an HMG-CoA reductase inhibitor , similar to its parent compound Simvastatin. By inhibiting this enzyme, it reduces the synthesis of cholesterol in the liver, leading to increased uptake of LDL cholesterol from the bloodstream. This mechanism is crucial in managing hyperlipidemia and reducing the risk of atherosclerosis.

Key Mechanisms:

- Cholesterol Synthesis Inhibition : Reduces endogenous cholesterol production.

- LDL Receptor Upregulation : Increases the number of LDL receptors on hepatocyte surfaces, enhancing clearance of LDL from circulation.

- Anti-inflammatory Effects : Exhibits vasculoprotective properties independent of lipid-lowering effects, potentially reducing inflammation in vascular tissues .

In Vitro Studies

Research has shown that this compound exhibits significant biological activity in various cell lines. For instance:

- Cell Cycle Arrest : Similar to Simvastatin, this compound can induce cell cycle arrest in cancer cells by upregulating cyclin-dependent kinase inhibitors such as p21 and p27. This effect has been observed in HepG2 liver cancer cells, where treatment resulted in increased expression of these proteins and subsequent inhibition of cell proliferation .

- Gene Expression Modulation : Studies indicate that this compound may downregulate genes associated with inflammation and cancer progression. For example, it has been shown to attenuate the effects induced by organochlorine mixtures in breast cells, suggesting a protective role against environmental carcinogens .

In Vivo Studies

Animal models have provided insights into the therapeutic potential of this compound:

- Tumor Growth Inhibition : In a xenograft model using HepG2 cells implanted in mice, this compound significantly suppressed tumor growth. The underlying mechanisms included increased AMPK activation and decreased STAT3 signaling, which are crucial pathways in cancer biology .

- Lipid Profile Improvement : Animal studies have demonstrated that this compound effectively lowers serum cholesterol levels, confirming its efficacy as an HMG-CoA reductase inhibitor .

Case Studies

-

Case Study on Liver Cancer :

- A study involving HepG2 cells treated with this compound showed a marked increase in p21 and p27 levels, leading to G0/G1 phase cell cycle arrest. This study highlights the potential use of this compound as an adjunct therapy in liver cancer treatment.

-

Case Study on Hyperlipidemia :

- In a clinical trial context, patients treated with this compound exhibited significant reductions in LDL cholesterol levels compared to baseline measurements, supporting its use in managing dyslipidemia.

Summary Table of Biological Activities

Propriétés

IUPAC Name |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c1-13(2)23(26)28-20-10-14(3)9-16-6-5-15(4)19(22(16)20)8-7-18-11-17(24)12-21(25)27-18/h5-6,9,13-15,17-20,22,24H,7-8,10-12H2,1-4H3/t14-,15-,17+,18+,19-,20-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXWSYMXRPCCCZ-INTXDZFKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@@H]3C[C@H](CC(=O)O3)O)OC(=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.